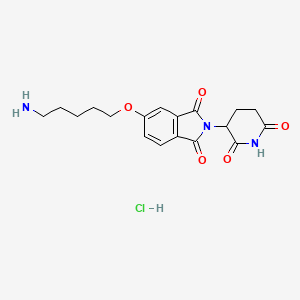

Thalidomide-5-O-C5-NH2 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C18H22ClN3O5 |

|---|---|

分子量 |

395.8 g/mol |

IUPAC 名称 |

5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |

InChI 键 |

SOARARVJMPMSOU-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Thalidomide-5-O-C5-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-O-C5-NH2 hydrochloride is a synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule is a bifunctional linker-ligand conjugate, incorporating the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a 5-carbon alkyl amine linker via an ether linkage. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine serves as a versatile attachment point for a ligand targeting a specific protein of interest. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, its mechanism of action in PROTACs, and detailed experimental protocols for its application and characterization. While specific peer-reviewed data for this exact molecule is limited, this guide consolidates information from closely related analogs to provide a robust framework for its use in research and development.

Introduction: The Role in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This compound serves as a crucial building block in the construction of CRBN-recruiting PROTACs. The thalidomide moiety provides the binding anchor to CRBN, while the ether-linked C5 amine chain offers a flexible and chemically accessible point for conjugation to a POI-targeting ligand. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 5-((5-aminopentyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| Molecular Formula | C₁₈H₂₂ClN₃O₅ |

| Molecular Weight | 395.84 g/mol |

| Appearance | Solid |

| Primary Function | E3 Ligase (CRBN) Ligand-Linker Conjugate for PROTAC Synthesis |

| Key Structural Features | Thalidomide core, C5 ether linker, terminal primary amine |

Mechanism of Action in a PROTAC Context

The central mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data

Binding Affinity to Cereblon (CRBN)

| Compound | Binding Affinity (Kd or IC50) | Experimental Method |

| (S)-Thalidomide | ~250 nM (Kd)[1] | Surface Plasmon Resonance |

| (R)-Thalidomide | ~2.5 µM (Kd)[1] | Surface Plasmon Resonance |

| Lenalidomide | 1.5 µM (IC50)[1] | Time-Resolved FRET |

| Pomalidomide | 1.2 µM (IC50)[1] | Time-Resolved FRET |

Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.

PROTAC Degradation Efficacy

While comprehensive data for PROTACs specifically using this compound is scarce in peer-reviewed publications, a commercially available PROTAC, "PROTAC HDAC8 Degrader-2," is reported to be synthesized from a "Thalidomide-NH-C5-NH2" conjugate.[2][3] This provides a valuable, albeit vendor-reported, data point for the application of this linker-ligand system.

| PROTAC Name | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9[2][3] | N/A | N/A |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. N/A: Not available in the public domain.

Experimental Protocols

Synthesis of Thalidomide-5-O-C5-NH2

Step 1: Synthesis of tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)pentyl)carbamate

-

To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add tert-butyl (5-bromopentyl)carbamate (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.

Step 2: Synthesis of Thalidomide-5-O-C5-NH2 (Deprotection)

-

Dissolve the Boc-protected intermediate from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA, e.g., 20-50% v/v in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine to neutralize any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Thalidomide-5-O-C5-NH2. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent like ether or dioxane.

PROTAC Synthesis via Amide Bond Formation

The terminal amine of this compound is readily conjugated to a POI ligand containing a carboxylic acid via standard amide coupling.

-

Reagent Preparation : In a dry reaction vial under an inert atmosphere, dissolve the POI ligand with a carboxylic acid moiety (1.0 eq) in anhydrous DMF. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Neutralization and Activation : To the solution of the POI ligand, add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). The base will also neutralize the hydrochloride salt of the thalidomide linker. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Coupling Reaction : Add the solution of Thalidomide-5-O-C5-NH2 to the activated POI ligand solution.

-

Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

-

Work-up and Purification : Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization : Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment : Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer : Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its structure offers a reliable CRBN-binding moiety and a flexible, readily conjugatable linker for attachment to a wide variety of POI ligands. While specific, publicly available quantitative data for this exact molecule is limited, the well-understood mechanism of thalidomide-based PROTACs and the data from closely related analogs provide a strong basis for its application. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-5-O-C5-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-5-O-C5-NH2 hydrochloride is a crucial synthetic building block in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the mechanism of action, supported by comparative quantitative data, detailed experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis and evaluation, and visual diagrams of the associated biological pathways and workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a key component in the construction of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. The core of its mechanism of action lies in its thalidomide moiety, which binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] The C5 amine linker provides a versatile attachment point for a ligand that targets a specific POI.

The resulting PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data on C5-Linked Thalidomide-Based PROTACs

While specific quantitative data for PROTACs synthesized using this compound is not abundant in publicly available literature, comparative studies have been conducted on PROTACs with linkers attached at the C5 position of the thalidomide scaffold. The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).

The choice of linker attachment point on the thalidomide moiety significantly influences the potency of the resulting PROTAC. Generally, linkers attached at the C4 position of the phthalimide (B116566) ring have shown greater degradation potency in some studies compared to those at the C5 position. However, C5-linked PROTACs remain highly effective degraders.

| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | C4 | PEG | 1.8 | >95 | [4] |

| BRD4 | C5 | PEG | 25 | ~80 | [4] |

| BTK | C4 | Alkyl | 0.5 | >90 | [4] |

| BTK | C5 | Alkyl | 8 | ~85 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PROTACs using thalidomide-based building blocks and for the key experiments to evaluate their efficacy.

Synthesis of a PROTAC using a Thalidomide-C5-NH2 Linker

This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized protein of interest (POI) ligand with this compound.

Materials:

-

POI ligand with a carboxylic acid functional group

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt, EDCI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and generate the free amine.

-

To the solution of the POI ligand, add the amide coupling reagents (e.g., HATU, 1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Slowly add the solution of Thalidomide-5-O-C5-NH2 to the activated POI ligand solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

Western Blot for PROTAC-Induced Protein Degradation (DC50 Determination)

This is a fundamental technique to quantify the dose-dependent degradation of a target protein.[5]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples, add Laemmli sample buffer, and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane, then incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Strategic Role of Thalidomide-5-O-C5-NH2 in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are designed to harness the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and cellular activity. Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex, is one of the most extensively utilized E3 ligases in PROTAC design.[1][2] This is largely due to the availability of well-characterized and potent small molecule ligands, such as thalidomide (B1683933) and its analogs.[2]

Thalidomide-5-O-C5-NH2: A Key Building Block for CRBN-Recruiting PROTACs

Thalidomide-5-O-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a pivotal role in the construction of CRBN-recruiting PROTACs.[2][3] It incorporates the thalidomide moiety, which serves as the CRBN-binding element, connected to a 5-carbon alkyl linker with a terminal primary amine.[2] This terminal amine provides a versatile chemical handle for conjugation to a ligand for a protein of interest, thereby forming a complete PROTAC molecule.[2] The C5 alkyl chain offers a degree of flexibility and a specific spatial orientation that can influence the formation and stability of the ternary complex, which are crucial for efficient protein degradation.[2]

Mechanism of Action of Thalidomide-Based PROTACs

PROTACs that incorporate the thalidomide moiety function by co-opting the CRL4-CRBN E3 ubiquitin ligase complex.[2] The thalidomide portion of the PROTAC binds to CRBN, and the other end of the molecule binds to the target protein.[2] This induced proximity brings the target protein into the vicinity of the E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]

Quantitative Data on PROTACs Utilizing Thalidomide-5-O-C5-NH2

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[2] While specific degradation data for PROTACs using the C5-aminoalkyl linker on the phthalimide (B116566) ring is less abundant in publicly available literature, some quantitative data on binding affinity and degradation has been reported.[2][4]

Table 1: Binding Affinity of a Fondaparinux-Based PROTAC

A study by Wu et al. described the synthesis of PROTACs for potential anti-inflammatory applications by conjugating fondaparinux (B3045324) sodium with various E3 ligase ligands, including one incorporating "Thalidomide-NH-C5-NH2". The binding affinity of this PROTAC to its target proteins was determined by Surface Plasmon Resonance (SPR).[4]

| PROTAC Component (E3 Ligase Ligand) | Target Protein | Dissociation Constant (KD) |

| Thalidomide-NH-C5-NH2 | CCL5 | 4.75 x 10⁻⁶ M |

| Thalidomide-NH-C5-NH2 | IL-6 | 1.13 x 10⁻⁵ M |

| Data summarized from Wu R, et al. (2025).[4] |

Table 2: Degradation Performance of a Commercial PROTAC

A commercially available PROTAC, "PROTAC HDAC8 Degrader-2," is described as being synthesized using a "Thalidomide-NH-C5-NH2" conjugate. The vendor reports the following degradation data.[4]

| PROTAC Name | Target Protein | Cell Line | DC50 |

| PROTAC HDAC8 Degrader-2 | HDAC8 | Not Specified | 8.9 nM |

| Data as reported by the vendor. Primary research publication with full details is not publicly available.[4] |

Table 3: Representative Degradation Data for Other CRBN-Recruiting PROTACs

For comparative purposes, the following table summarizes degradation data for various CRBN-recruiting PROTACs with different linkers and targets. This data highlights the range of potencies and efficacies that can be achieved with thalidomide-based degraders.

| Target Protein | PROTAC | Cell Line | DC50 | Dmax |

| BTK | PROTAC 46 | HBL1 | 6.3 nM | >90% |

| BCL-XL | PROTAC 171 | MOLT-4 | 63 nM | 90.8% |

| SHP2 | PROTAC 191 | MV4;11 | 6.02 nM | >90% |

| Data is representative of various CRBN-recruiting PROTACs.[1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of PROTACs. The following sections provide protocols for key experiments.

Synthesis of Thalidomide-5-O-C5-NH2

A potential synthetic route to Thalidomide-5-O-C5-NH2 can be adapted from general methods for the preparation of 4-amino-thalidomide derivatives.[5]

Step 1: Synthesis of 4-((5-azidopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Materials: 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 1-azido-5-bromopentane (B8233741), potassium carbonate, DMF, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in DMF, add potassium carbonate.[5]

-

Add 1-azido-5-bromopentane and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[5]

-

After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography.[5]

-

Step 2: Reduction of the Nitro and Azido Groups

-

Materials: Product from Step 1, 10% Palladium on carbon, ethanol (B145695) or methanol.

-

Procedure:

-

Dissolve the product from Step 1 in ethanol or methanol.[5]

-

Add 10% Palladium on carbon as a catalyst.[5]

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete.[5]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, Thalidomide-5-O-C5-NH2.[5]

-

General Experimental Workflow for PROTAC Characterization

A thorough experimental workflow is crucial to validate the efficacy and mechanism of a PROTAC synthesized using "Thalidomide-NH-C5-NH2".[1]

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the dissociation constant (KD) of the PROTAC-target protein interaction.[4]

-

Materials: CM5 sensor chip, amine coupling kit (NHS, EDC, ethanolamine-HCl), target protein, PROTAC molecule, running buffer (e.g., PBS-P).[4]

-

Procedure:

-

Chip Immobilization: Immobilize the target protein on a CM5 sensor chip using standard amine coupling chemistry. Block unreacted sites with ethanolamine.[4]

-

Analyte Injection: Serially dilute the PROTAC molecule in running buffer to a range of concentrations. Inject each concentration over the sensor chip surface for a set time to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.[4]

-

Data Analysis: Analyze the resulting sensorgram data using appropriate software. A 1:1 binding model is typically used to fit the data and determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

-

Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation/Western Blot)

-

Objective: To confirm that the PROTAC induces the ubiquitination of the target protein in a cellular context.[1]

-

Materials: Cells co-transfected with plasmids for the POI and epitope-tagged ubiquitin (e.g., HA-Ub), PROTAC and vehicle control, proteasome inhibitor (e.g., MG132), lysis buffer, antibody against the POI for immunoprecipitation, Protein A/G agarose (B213101) beads, wash buffer, antibodies for Western blot detection.[1]

-

Procedure:

-

Co-transfect cells with plasmids expressing the POI and tagged ubiquitin.[1]

-

Treat the cells with the PROTAC or vehicle control in the presence of a proteasome inhibitor for a specified time.

-

Lyse the cells and immunoprecipitate the POI using a specific antibody.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot and probe with an antibody against the ubiquitin tag (e.g., anti-HA) to detect ubiquitinated POI. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Protocol 3: Protein Degradation Assay via Western Blot

-

Objective: To quantify the degradation of the target protein in cultured cells following PROTAC treatment.

-

Materials: Cell line expressing the POI, PROTAC, vehicle control (e.g., DMSO), cell culture reagents, lysis buffer, BCA protein assay kit, SDS-PAGE and Western blot reagents, primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.[1]

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.[6]

-

Protein Quantification and Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[5]

-

Immunodetection: Probe the membrane with primary antibodies against the POI and a loading control, followed by HRP-conjugated secondary antibodies.[5]

-

Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.[7]

-

Conclusion

Thalidomide-5-O-C5-NH2 is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase.[2] Its C5-aminoalkyl linker provides a strategic attachment point for a variety of target-binding ligands, enabling the development of degraders for a wide range of proteins.[2] The rational design of PROTACs using this and other linker-E3 ligase ligand conjugates, coupled with rigorous experimental validation through detailed protocols as outlined in this guide, represents a promising avenue for the development of novel therapeutics for various diseases. While specific, comprehensive quantitative degradation data for PROTACs utilizing this particular linker remains somewhat limited in the public domain, the available information and the broader success of thalidomide-based degraders underscore its significance in the rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thalidomide-5-O-C5-NH2 as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a key player in this technology. Small molecules based on thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) are well-established ligands for CRBN.[1] This technical guide focuses on Thalidomide-5-O-C5-NH2, a derivative of thalidomide functionalized with a 5-carbon linker terminating in an amine group, designed for the synthesis of CRBN-recruiting PROTACs. The terminal amine provides a versatile point of attachment for a POI-targeting ligand.[2][3]

This document will delve into the mechanism of action, quantitative binding data of related compounds, detailed experimental protocols for characterization, and visual representations of the key pathways and workflows relevant to the application of Thalidomide-5-O-C5-NH2 in targeted protein degradation.

Mechanism of Action: The CRL4-CRBN Pathway and PROTAC-Mediated Degradation

The therapeutic effects of thalidomide and its derivatives are mediated through their binding to Cereblon.[4] In the context of a PROTAC, the thalidomide moiety of Thalidomide-5-O-C5-NH2 serves to recruit the CRL4-CRBN E3 ligase complex.[5] By simultaneously binding to both the POI (via the conjugated ligand) and CRBN, the PROTAC induces the formation of a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[6]

References

The Molecular Glue Strategy: An In-depth Technical Guide to Thalidomide Derivatives in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serendipitous rediscovery of thalidomide (B1683933) and the subsequent elucidation of its mechanism of action have ushered in a new era of therapeutic intervention: targeted protein degradation. This guide provides a comprehensive technical overview of thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, as "molecular glues" that hijack the cellular ubiquitin-proteasome system. We will delve into the core molecular principles, present quantitative data on their efficacy, provide detailed experimental protocols for their characterization, and visualize the key pathways and workflows. This document is intended to be a valuable resource for researchers and drug development professionals seeking to understand and leverage this powerful therapeutic modality.

Introduction: From Tragedy to Therapeutic Triumph

Thalidomide, a drug once associated with a devastating medical crisis, has been repurposed into a powerful therapeutic agent for treating various cancers, particularly multiple myeloma.[1][2] Its derivatives, lenalidomide and pomalidomide, have further refined this therapeutic potential.[1] The groundbreaking discovery that these immunomodulatory drugs (IMiDs) function by recruiting specific proteins to an E3 ubiquitin ligase for degradation has opened up a new frontier in drug discovery.[3] This "molecular glue" mechanism allows for the targeted degradation of proteins that were previously considered "undruggable" due to the lack of traditional active binding sites.[3]

The Molecular Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase

Thalidomide and its derivatives exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[4][5] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also comprises DDB1, CUL4A, and RBX1.[6][7] The binding of an IMiD to CRBN allosterically modifies the substrate-binding surface of the ligase.[8] This induced conformational change creates a novel interface that enables the recognition and binding of "neosubstrates" – proteins that are not normally targeted by the CRL4^CRBN^ complex.[8]

Once a neosubstrate is brought into proximity with the E3 ligase, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery, which then degrades the tagged neosubstrate.[6]

Key neosubstrates of thalidomide derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide.[9][10] Another notable neosubstrate is SALL4, a transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[11][12][13]

Quantitative Analysis of Thalidomide Derivatives

The efficacy of thalidomide derivatives is determined by their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. The following table summarizes key quantitative data for thalidomide, lenalidomide, and pomalidomide.

| Compound | Target | Assay Type | Metric | Value | Reference |

| Thalidomide | CRBN | Competitive Titration | Ki | ~250 nM | [14] |

| SALL4 | Western Blot | DC50 | Dose-dependent decrease | [11] | |

| Lenalidomide | CRBN | Competitive Titration | Ki | ~178 nM | [14] |

| IKZF1 | Quantitative Proteomics | Degradation | Selective decrease | [3][10] | |

| IKZF3 | Quantitative Proteomics | Degradation | Selective decrease | [3][10] | |

| Pomalidomide | CRBN | Competitive Titration | Ki | ~157 nM | [14] |

| IKZF1 | Western Blot | DC50 | Not specified | ||

| IKZF3 | Western Blot | DC50 | 44 nM | [15] |

Note: Ki (Inhibition Constant) and DC50 (half-maximal degradation concentration) values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

The characterization of thalidomide derivatives and their effects on protein degradation requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Quantitative Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a thalidomide derivative.

Materials:

-

Cell line expressing the target protein

-

Thalidomide derivative and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the thalidomide derivative or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[16]

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[16]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol is used to confirm the formation of the ternary complex (CRBN-IMiD-neosubstrate) in cells. A two-step immunoprecipitation approach provides strong evidence for the simultaneous interaction of all three components.[17][18]

Materials:

-

Cells expressing tagged versions of CRBN and the neosubstrate (e.g., FLAG-CRBN and HA-Neosubstrate)

-

Thalidomide derivative and vehicle control

-

Lysis buffer (non-denaturing)

-

Antibodies against the tags (e.g., anti-FLAG and anti-HA)

-

Protein A/G magnetic beads

-

Elution buffer (containing competitive peptides for the tags)

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with the thalidomide derivative or vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[19]

-

First Immunoprecipitation: Incubate the cell lysate with an antibody against the first tag (e.g., anti-FLAG) to pull down CRBN and its interacting partners. Capture the antibody-protein complexes with protein A/G beads.[19]

-

Elution: Elute the captured complexes from the beads using a competitive peptide for the first tag.[19]

-

Second Immunoprecipitation: Incubate the eluate with an antibody against the second tag (e.g., anti-HA) to pull down the neosubstrate and any proteins complexed with it. Capture these complexes with fresh protein A/G beads.[19]

-

Analysis: Elute the final immunoprecipitated proteins and analyze the presence of all three components (CRBN, neosubstrate, and the thalidomide derivative's presence can be inferred) by Western blotting.[19]

Proximity Ligation Assay (PLA) for In Situ Interaction

This technique allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about the formation of the ternary complex.

Materials:

-

Cells grown on coverslips

-

Thalidomide derivative and vehicle control

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

Primary antibodies against CRBN and the neosubstrate (from different species)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Treat cells with the thalidomide derivative or vehicle control. Fix and permeabilize the cells on coverslips.[20]

-

Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against CRBN and the neosubstrate.[20]

-

PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.[20]

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, generating a concatemer that can be detected with fluorescently labeled oligonucleotides.[20]

-

Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event between CRBN and the neosubstrate. Quantify the number of signals per cell.[20]

Experimental Workflow for Characterizing a Novel Thalidomide Derivative

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel thalidomide derivative.

Conclusion and Future Perspectives

Thalidomide and its derivatives have revolutionized the treatment of certain cancers by pioneering the field of targeted protein degradation. Their ability to act as molecular glues, reprogramming the cellular protein disposal machinery, has opened up avenues for targeting proteins previously considered intractable. The continued development of novel CRBN-modulating compounds and the expansion of this concept to other E3 ligases hold immense promise for the future of medicine. A deep understanding of the molecular mechanisms, quantitative biology, and experimental methodologies outlined in this guide is crucial for advancing this exciting therapeutic paradigm.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 11. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Protein degradation analysis by western blot [bio-protocol.org]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. clyte.tech [clyte.tech]

The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Thalidomide-Based CRBN Ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) and its immunomodulatory analogs (IMiDs) has catalyzed a paradigm shift in therapeutic development, leading to the rise of targeted protein degradation. This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) governing the interaction between thalidomide-based ligands and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. By functioning as "molecular glues," these ligands modulate CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. A deep understanding of the SAR is critical for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document details the molecular basis of this interaction, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated biological pathways and workflows.

The Core Interaction: Structural Basis of CRBN Engagement

The binding of thalidomide and its analogs to CRBN is a highly specific interaction, primarily mediated by the glutarimide (B196013) moiety of the ligand.[1][2] This interaction occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3][4]

Key Structural Features for CRBN Binding:

-

The Glutarimide Ring: This is the essential pharmacophore for CRBN binding. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[5][6] The glutarimide ring forms critical hydrogen bonds within the binding pocket.[5]

-

The Phthalimide (B116566) Ring: While less critical for direct binding to CRBN, modifications to this ring system profoundly influence the recruitment of specific neosubstrates.[1][5] The isoindolinone ring is largely exposed to the solvent, providing an attachment point for linkers in the design of PROTACs with minimal impact on direct CRBN binding affinity.[3][7]

Quantitative Analysis of Thalidomide Analog-CRBN Binding

The affinity of thalidomide and its derivatives for CRBN has been quantified using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory or effective concentration (IC50/EC50) are common metrics for this interaction. It is important to note that binding affinities can vary based on the specific experimental conditions and assay formats.

Table 1: Binding Affinities of Key Thalidomide Analogs to CRBN

| Compound | Binding Assay | Binding Affinity (Kd or Ki) | Key Structural Feature |

| (S)-Thalidomide | Surface Plasmon Resonance | ~250 nM (Kd) | Glutarimide ring |

| (R)-Thalidomide | Surface Plasmon Resonance | ~2.5 µM (Kd) | Glutarimide ring |

| Lenalidomide | Fluorescence Polarization | ~178 nM (Ki) | Modified phthalimide ring |

| Pomalidomide | Fluorescence Polarization | ~157 nM (Ki) | Modified phthalimide ring |

Data compiled from multiple sources, including[8][9]. Values should be considered representative.

Signaling Pathway and Mechanism of Action

The binding of a thalidomide-based ligand to CRBN initiates a cascade of events that ultimately leads to the degradation of a target protein. In the context of a PROTAC, the ligand recruits the CRL4^CRBN^ E3 ligase complex to a specific protein of interest (POI).[7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Key Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the interaction between thalidomide derivatives and CRBN.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (k_on, k_off) and affinity (K_D).

Methodology:

-

Chip Preparation: Purified recombinant CRBN protein is immobilized on a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared to subtract non-specific binding.

-

SPR Experiment: A series of dilutions of the thalidomide analog in a suitable running buffer are prepared. The ligand solutions are flowed over the sensor chip surface, and the binding response (in Resonance Units, RU) is monitored in real-time.

-

Data Analysis: The resulting sensorgram data is fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[8]

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Cereblon: Unraveling the Enigmatic Mechanism of Thalidomide

A Landmark in Pharmacology and Drug Development

The identification of cereblon (CRBN) as the direct molecular target of thalidomide (B1683933) marked a pivotal moment in our understanding of this notorious drug's dual nature—its devastating teratogenic effects and its potent therapeutic activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the seminal discovery, detailing the core experimental methodologies, quantitative data, and the elucidated signaling pathways that have since paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs).

The Quest for Thalidomide's Target: A Historical Perspective

Thalidomide was introduced in the 1950s as a sedative, but its use by pregnant women led to a global tragedy, causing severe birth defects.[1] For decades, the precise mechanism of thalidomide's action remained elusive, with various hypotheses proposed, including anti-angiogenesis and oxidative stress.[2] However, the lack of a definitive molecular target hampered a full understanding of its pleiotropic effects. The breakthrough came in 2010 when Handa and colleagues identified cereblon as a primary thalidomide-binding protein.[3] This discovery was not only crucial for explaining thalidomide's teratogenicity but also provided a molecular basis for its therapeutic efficacy in treating conditions like multiple myeloma.[4]

Quantitative Analysis of Thalidomide and its Analogs Binding to Cereblon

The interaction between thalidomide and cereblon is a prerequisite for its biological activity. Various biophysical techniques have been employed to quantify the binding affinity of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), to CRBN. The following table summarizes key binding affinity data from the literature. It is important to note that the absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.

| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (Kd) | Competitive Titration | [5] |

| (S)-thalidomide | ~11.0 nM (IC50) | Time-Resolved FRET | [6] |

| (R)-thalidomide | ~200.4 nM (IC50) | Time-Resolved FRET | [6] |

| Lenalidomide | ~178 nM (Kd) | Competitive Titration | [7] |

| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [7] |

| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [8] |

| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [8] |

Biochemical studies have established that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold higher than the (R)-enantiomer.[9] This stereospecific binding is a key determinant of its biological activity.[9]

Key Experimental Protocols

The elucidation of the thalidomide-CRBN interaction was made possible through a series of meticulous experiments. The following sections detail the methodologies for the pivotal experiments that led to and confirmed this discovery.

Affinity-Purification Pull-Down Assay for Target Identification

This technique was instrumental in the initial identification of cereblon as the direct binding partner of thalidomide.[5]

Principle: A derivative of thalidomide is chemically immobilized onto beads. A cellular lysate is then passed over these beads. Proteins that bind to the immobilized thalidomide are captured and subsequently identified using mass spectrometry.[5]

Detailed Protocol:

-

Preparation of Thalidomide-Immobilized Beads: A thalidomide analog containing a linker is synthesized and covalently coupled to sepharose or magnetic beads (e.g., ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads).[1][3]

-

Cell Lysate Preparation: Cells (e.g., HeLa cells) are lysed in a non-denaturing buffer to preserve protein structure and interactions. The lysate is then clarified by centrifugation to remove cellular debris.[3][5]

-

Binding Step: The clarified cell lysate is incubated with the thalidomide-immobilized beads, allowing for the specific binding of target proteins.[5]

-

Washing: The beads are extensively washed with buffer to remove non-specifically bound proteins.[5]

-

Elution: The specifically bound proteins are eluted from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or through competitive elution with an excess of free thalidomide.[5]

-

Analysis: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized (e.g., by silver staining). Protein bands of interest are excised and identified using mass spectrometry.[5]

In Vitro Ubiquitination Assay

This assay is crucial for demonstrating the functional consequence of thalidomide binding to CRBN, which is the modulation of the E3 ubiquitin ligase activity and the ubiquitination of "neosubstrates."[5]

Principle: A reconstituted system containing purified E1, E2, and E3 (CRL4CRBN) enzymes, along with ubiquitin and ATP, is used to measure the transfer of ubiquitin to a target protein in the presence and absence of thalidomide or its analogs.[5]

Detailed Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D2), the purified CRL4CRBN E3 ligase complex, ubiquitin, and an ATP-regenerating system in a suitable reaction buffer.[5]

-

Initiation of Reaction: The reaction is initiated by the addition of the protein of interest (the neosubstrate, e.g., IKZF1 or SALL4) and the thalidomide-based compound.[10]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-90 minutes) to allow for the ubiquitination process to occur.[11]

-

Quenching the Reaction: The reaction is stopped by the addition of SDS-PAGE loading buffer and heating.[5]

-

Analysis by Western Blot: The reaction products are separated by SDS-PAGE and transferred to a membrane. The ubiquitination of the target protein is detected by immunoblotting with an antibody specific to the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[10]

X-ray Crystallography of the DDB1-CRBN-Thalidomide Complex

This technique provides atomic-level detail of the interaction between thalidomide and cereblon, revealing the precise binding pocket and the conformational changes that occur upon binding.[5]

Principle: A purified protein complex (DDB1-CRBN-thalidomide) is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.[5]

Detailed Protocol:

-

Protein Expression and Purification: The DDB1 and CRBN proteins (often a chimeric complex of human DDB1 and chicken CRBN is used for better crystallization) are co-expressed and purified to high homogeneity.[5]

-

Complex Formation: The purified DDB1-CRBN complex is incubated with thalidomide to form the ternary complex.[5]

-

Crystallization: The DDB1-CRBN-thalidomide complex is subjected to crystallization screening to identify conditions that yield well-ordered crystals.[5]

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.[5]

-

Structure Determination: The diffraction data is processed to solve and refine the three-dimensional structure of the complex, revealing the precise binding mode of thalidomide in the CRBN pocket.[12]

Signaling Pathways and Mechanism of Action

The discovery of cereblon as the thalidomide target unveiled a novel mechanism of action for a small molecule drug. Thalidomide and its analogs act as "molecular glues," modulating the function of the CRL4CRBN E3 ubiquitin ligase complex.[13]

The CRL4CRBN E3 Ubiquitin Ligase Complex

Cereblon functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4CRBN).[13] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. The core components of the CRL4CRBN complex are:

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

Ring-Box Protein 1 (RBX1): Recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that recognizes and binds to target proteins.[14]

Thalidomide as a Molecular Glue

Thalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[1] This binding event does not inhibit the E3 ligase but rather alters its substrate specificity.[13] By binding to CRBN, thalidomide creates a novel protein-protein interaction surface that recruits proteins not normally targeted by CRL4CRBN. These newly recruited proteins are termed "neosubstrates."[13]

The binding of a neosubstrate to the thalidomide-CRBN complex brings it into close proximity to the E2 enzyme, facilitating the transfer of ubiquitin molecules to the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[13]

Key Neosubstrates and Their Biological Consequences

The specific set of neosubstrates degraded in the presence of thalidomide or its analogs determines the drug's biological effects.

-

Teratogenic Effects: The degradation of the transcription factor SALL4 is strongly implicated in the teratogenic effects of thalidomide.[15] SALL4 is crucial for limb development, and its degradation disrupts normal embryonic growth.[15]

-

Therapeutic Effects in Multiple Myeloma: The anti-cancer effects of IMiDs in multiple myeloma are largely attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][15] The degradation of these factors leads to the death of myeloma cells.[4]

The differential degradation of neosubstrates by various thalidomide analogs underlies their distinct therapeutic and toxicity profiles.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rcsb.org [rcsb.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

Introduction to targeted protein degradation using PROTACs

An In-Depth Technical Guide to Targeted Protein Degradation Using PROTACs

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the protein from the cell entirely. This offers several potential advantages, including the ability to target proteins previously considered "undruggable," achieve more potent and durable pharmacological effects, and overcome resistance mechanisms associated with conventional inhibitors.

One of the most prominent TPD technologies is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

The PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. A PROTAC molecule simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase).

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded into small peptides, the PROTAC molecule is released and can engage another target protein, acting in a catalytic manner.

Caption: The catalytic mechanism of action for a PROTAC molecule.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process for maintaining protein homeostasis. It involves a three-step enzymatic cascade (E1, E2, and E3 enzymes) to tag substrate proteins with ubiquitin.

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.

-

E3 (Ubiquitin Ligase): The key component for substrate specificity. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to the target. There are over 600 E3 ligases in humans, providing a vast array for potential recruitment by PROTACs.

The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, a large multi-protein complex, to bind and degrade the tagged protein.

Caption: The enzymatic cascade of the Ubiquitin-Proteasome System (UPS).

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is assessed using several key parameters. The two most common metrics are:

-

DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

Below is a table summarizing hypothetical performance data for different PROTACs targeting Protein X.

| PROTAC ID | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-A1 | Cereblon (CRBN) | Protein X | 15 | 95 | HEK293 |

| PROTAC-A2 | VHL | Protein X | 25 | 92 | HEK293 |

| PROTAC-B1 | Cereblon (CRBN) | Protein X | 8 | >98 | HeLa |

| PROTAC-B2 | VHL | Protein X | 12 | 96 | HeLa |

Experimental Protocols for PROTAC Evaluation

A systematic workflow is required to validate the mechanism and efficacy of a novel PROTAC.

Caption: A typical experimental workflow for evaluating PROTAC candidates.

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To quantitatively measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to confirm cooperative binding in the ternary complex.

Methodology:

-

Immobilization: Covalently immobilize the purified target protein (POI) or E3 ligase onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Analyte Injection 1 (Binary Affinity): Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

-

Analyte Injection 2 (Ternary Complex Formation): Inject a series of concentrations of the PROTAC pre-incubated with a constant, saturating concentration of the second protein partner (e.g., E3 ligase if POI is immobilized).

-

Data Analysis:

-

Monitor the change in response units (RU) over time.

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to calculate association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

The cooperativity factor (alpha) is calculated as the ratio of the binary KD to the ternary KD. An alpha value > 1 indicates positive cooperativity.

-

Protocol: In-Cell Protein Degradation Assay (Western Blot)

Objective: To measure the dose-dependent degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Seeding: Culture the chosen cell line (e.g., HEK293) to ~80% confluency. Seed cells into multi-well plates (e.g., 12-well or 24-well) and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different PROTAC concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometry analysis to quantify the band intensity of the target protein relative to the loading control for each concentration.

-

Plot the relative protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

The Biological Activity of Thalidomide-5-O-C5-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

Thalidomide-5-O-C5-NH2 hydrochloride is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has evolved from a sedative to a cornerstone of treatment for various cancers and inflammatory diseases.[1][2] This particular analog has been functionalized with a 5-carbon alkyl linker terminating in an amine group (C5-NH2), primarily to serve as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]

In this context, this compound functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] While its primary utility is as a component of PROTACs, its core biological activity is derived from the thalidomide scaffold. This technical guide provides an in-depth overview of the biological activities associated with the thalidomide core, which are foundational to understanding the function of its derivatives like this compound. We will delve into its mechanism of action, present quantitative data for the binding of thalidomide and its key analogs to Cereblon, and provide detailed experimental protocols for assessing its biological functions.

Data Presentation: Quantitative Analysis of Biological Activity

The primary biological function of the thalidomide moiety is its direct binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This interaction is the basis for its therapeutic effects. The binding affinity of thalidomide and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to CRBN has been quantified using various biophysical techniques. While specific quantitative data for the binding of this compound to CRBN is not extensively available in peer-reviewed literature, the data for the parent compounds provide a critical benchmark. The addition of the C5 linker is not expected to dramatically alter the core binding affinity.

Another key biological activity of thalidomide is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5][6] This activity is central to its immunomodulatory effects.

Table 1: Binding Affinity of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd or IC50) | Experimental Method | Reference |

| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance | [7] |

| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance | [7] |

| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [7] |

| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [7] |

Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used.

Table 2: Inhibition of TNF-α by Thalidomide

| Cell Type | Stimulant | Thalidomide Concentration | TNF-α Inhibition | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | 1 µg/mL | 40% | [8][9] |

| Human Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | Half-life of TNF-α mRNA reduced from ~30 to ~17 min | [6] |

| Human Fetal Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Dose-dependent inhibition of TNF-α release | [5] |

| PHA-stimulated PBMCs | Phytohaemagglutinin (PHA) | 1 x 10-1 mM | 31% inhibition of TNF-α production in CD3- cells | [10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization of the biological activity of thalidomide derivatives. The following sections provide methodologies for key assays.

Protocol 1: Determination of Binding Affinity to CRBN using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Materials:

-

Purified recombinant human CRBN protein (often in complex with DDB1 for stability).

-

This compound.

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Isothermal Titration Calorimeter.

Methodology:

-

Sample Preparation:

-

Dialyze the purified CRBN protein extensively against the ITC buffer to ensure buffer matching.

-

Dissolve the this compound in the final dialysis buffer. A small amount of DMSO can be used for initial solubilization, but the final DMSO concentration must be matched in the protein solution.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the CRBN protein solution (typically at a concentration of 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically at a concentration 10-20 times that of the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Protocol 2: TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the production and release of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.

-

RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator.

Methodology:

-

Cell Culture:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI 1640 medium and adjust the cell density.

-

Seed the PBMCs into a 96-well plate.

-

-

Compound Treatment:

-